molecular formula C7H15ClN2O B560194 1-Acetyl-4-methylpiperazine hydrochloride

1-Acetyl-4-methylpiperazine hydrochloride

Cat. No.: B560194
M. Wt: 178.66 g/mol
InChI Key: MQTVMZTUPOGGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C7H14N2O•HCl. It is a white crystalline solid or crystalline powder that is highly soluble in water and many organic solvents such as chloroform and ethanol . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other chemical products.

Mechanism of Action

Target of Action

1-Acetyl-4-methylpiperazine hydrochloride is a structural analog of acetylcholine . It primarily targets the nicotinic acetylcholine receptors (nAChR), which are ligand-gated ion channels in the nervous system . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

As an agonist of the nAChR, this compound binds to these receptors, mimicking the action of acetylcholine . This binding triggers the opening of the ion channel, allowing the flow of ions across the cell membrane. This ion movement generates an electrical signal that can trigger various cellular responses.

Chemical Reactions Analysis

1-Acetyl-4-methylpiperazine hydrochloride undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acetyl chloride, acetic acid, hydrochloric acid, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-7(10)9-5-3-8(2)4-6-9;/h3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTVMZTUPOGGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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